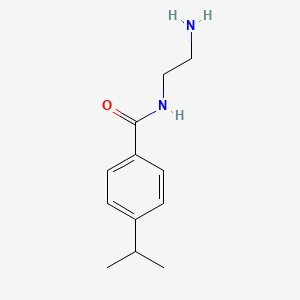

N-(2-aminoethyl)-4-propan-2-ylbenzamide

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-3-5-11(6-4-10)12(15)14-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) |

InChI Key |

FATRDTXCNBNXRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Route

- 4-propan-2-ylbenzoic acid (para-isopropylbenzoic acid)

- 2-aminoethylamine (ethylenediamine derivative)

The most straightforward approach is the direct condensation of 4-propan-2-ylbenzoic acid with 2-aminoethylamine to form the amide bond. This is typically achieved by activating the carboxylic acid group of the benzoic acid derivative using coupling reagents such as:

- Carbodiimides (e.g., EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DCC (dicyclohexylcarbodiimide)

The reaction is conducted in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions (0°C to room temperature) to minimize side reactions.

- The benzoic acid derivative is dissolved in anhydrous solvent.

- Coupling reagent and base (e.g., triethylamine) are added to activate the acid.

- 2-aminoethylamine is introduced dropwise.

- The mixture is stirred until completion, monitored by TLC or HPLC.

- The product is isolated by aqueous workup, extraction, and purification by chromatography.

This method is efficient and yields the target benzamide with minimal side products.

Protection and Reductive Amination Route

When the amino group of 2-aminoethylamine is reactive or when selectivity is required, protection strategies are employed. Literature shows the use of Boc (tert-butoxycarbonyl) protecting groups to mask the amino functionality during intermediate steps.

- Step 1: Protection of 2-aminoethylamine as N-Boc-2-aminoethylamine.

- Step 2: Amidation of 4-propan-2-ylbenzoic acid with N-Boc-2-aminoethylamine using coupling reagents (e.g., EDC/HOBt).

- Step 3: Removal of the Boc protecting group under acidic conditions (e.g., HCl in dioxane).

- Step 4: Purification of the deprotected N-(2-aminoethyl)-4-propan-2-ylbenzamide.

This approach offers better control over reaction selectivity and purity, especially when other functional groups are present.

Reductive Alkylation Approach

In some analog syntheses of N-(2-aminoethyl)benzamide derivatives, reductive alkylation has been used to introduce the aminoethyl side chain:

- Starting from aniline derivatives, reductive alkylation with N-Boc-2-aminoacetaldehyde introduces the aminoethyl substituent.

- Subsequent benzoylation with 4-propan-2-ylbenzoyl chloride or acid derivatives forms the benzamide.

- Boc deprotection yields the target compound.

This method is particularly useful for synthesizing N-substituted benzamides with complex side chains.

Key Research Findings and Data

While direct literature on this compound is limited, analogous benzamide derivatives have been synthesized and characterized extensively. The following table summarizes typical reaction conditions and yields reported for similar benzamide syntheses:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidation | 4-propan-2-ylbenzoic acid + 2-aminoethylamine + EDC/HOBt, DMF, RT | 75-90 | Mild conditions, high purity |

| 2 | Boc Protection | Boc2O, base (NaHCO3), DCM | 85-95 | Protects amino group for selective reactions |

| 3 | Boc Deprotection | HCl in dioxane or TFA | 90-98 | Acidic conditions, clean removal |

| 4 | Reductive Alkylation | N-Boc-2-aminoacetaldehyde + NaBH3CN | 70-85 | Used for side chain introduction |

Analytical and Purification Techniques

- Purification: Flash column chromatography or preparative HPLC is commonly used to purify the final benzamide.

- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure.

- Yield Optimization: Use of coupling additives (HOBt, HOAt) and optimized stoichiometry improves yields.

Summary and Recommendations

- The direct amidation of 4-propan-2-ylbenzoic acid with 2-aminoethylamine using carbodiimide coupling reagents is the most straightforward and efficient method.

- When selectivity or protection is needed, Boc protection of the amino group followed by amidation and subsequent deprotection is preferred.

- For complex analogs, reductive alkylation of aniline derivatives followed by benzoylation provides structural versatility.

- Reaction conditions should be optimized to minimize side reactions and maximize yield and purity.

- Purification by chromatography and thorough characterization are essential to confirm compound identity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-propan-2-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to corresponding amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-propan-2-ylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the benzamide ring significantly influences electronic, steric, and solubility properties. Key comparisons include:

*Calculated based on similar compounds.

- Electron-Donating vs. Electron-Withdrawing Groups : The isopropyl group in the target compound is electron-donating, which may increase electron density on the benzamide ring, contrasting with the nitro group in VG1, which reduces electron density. This difference could affect reactivity in electrophilic substitution or binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.